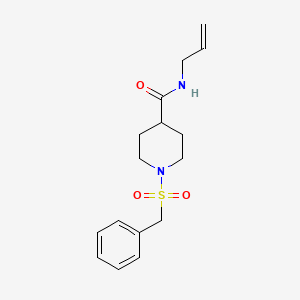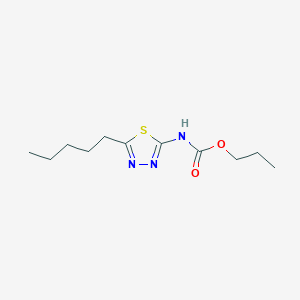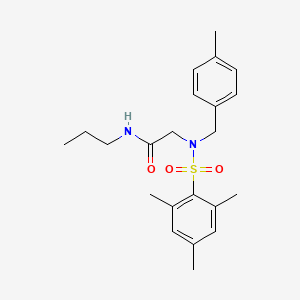
N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide
Overview
Description
N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide, also known as ABP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a useful tool in biochemical research. ABP is a potent inhibitor of serine proteases, which are enzymes that play a crucial role in a variety of physiological processes, including blood coagulation, inflammation, and immunity.
Mechanism of Action
N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide is a competitive inhibitor of serine proteases, meaning that it binds to the active site of the enzyme and prevents it from carrying out its normal function. The benzylsulfonyl group of N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide interacts with the serine residue of the active site, forming a covalent bond and irreversibly inhibiting the enzyme. The allyl group of N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide allows for the compound to be tagged with a fluorescent or biotinylated group, which can be used for detection and visualization of the enzyme.
Biochemical and Physiological Effects:
N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide has been shown to inhibit a wide range of serine proteases, including those involved in blood coagulation, inflammation, and immunity. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, depending on the specific enzyme targeted. For example, inhibition of coagulation factors can lead to a decrease in blood clotting, while inhibition of proteases involved in inflammation can lead to a decrease in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide is its specificity for serine proteases, which allows for targeted inhibition of these enzymes. N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide is also relatively easy to use, as it can be tagged with a fluorescent or biotinylated group for detection and visualization. However, N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide does have some limitations, including its irreversibility of inhibition, which can make it difficult to study the effects of enzyme inhibition over time. Additionally, N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide may not be effective against all serine proteases, and it may have off-target effects on other enzymes.
Future Directions
There are several future directions for research involving N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more specific and reversible inhibitors of serine proteases, which would allow for more nuanced studies of enzyme function and regulation. Another area of interest is the use of N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide in the development of diagnostic tools for diseases involving serine proteases, such as cancer and inflammation. Finally, N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide could potentially be used in the development of therapeutics targeting serine proteases, although further research is needed to determine the feasibility of this approach.
Scientific Research Applications
N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide has been used extensively in scientific research as a tool for studying serine proteases. It has been employed in the identification and characterization of new serine proteases, as well as in the investigation of the physiological roles of known serine proteases. N-allyl-1-(benzylsulfonyl)-4-piperidinecarboxamide has also been used to study the regulation of serine proteases in various disease states, including cancer and inflammation.
properties
IUPAC Name |
1-benzylsulfonyl-N-prop-2-enylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-10-17-16(19)15-8-11-18(12-9-15)22(20,21)13-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNHKPTOHOUQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzylsulfonyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4675292.png)


![1-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4675302.png)

![2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4675332.png)

![N-[1-{[(1,3-benzodioxol-5-ylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B4675348.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4675355.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4675370.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(3-chloro-2-methylphenyl)thiourea](/img/structure/B4675382.png)
![3-[(4-benzyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4675391.png)

![6-(4-chlorophenyl)-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4675403.png)